Methyl 2-amino-4,6-dichloronicotinate

Overview

Description

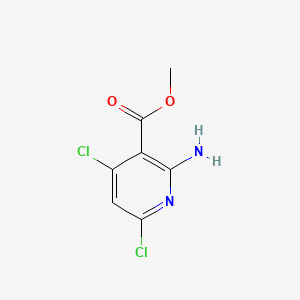

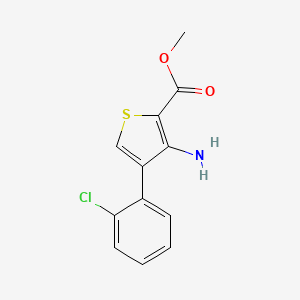

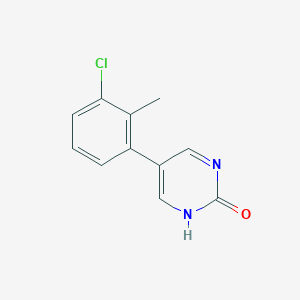

Methyl 2-amino-4,6-dichloronicotinate is a chemical compound with the CAS Number: 1044872-40-3 . It has a molecular weight of 221.04 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of phosphorus oxychloride and N,N-diisopropylethylamine . The mixture is stirred at room temperature for 3 days. The reaction mixture is then concentrated, and azeotropically distilled 3 times with toluene. Under ice-cooling, methanol and water are added and the mixture is stirred at room temperature for 1 hour. The resulting solid is collected by filtration, and combined with the solid resulting from the filtrate .Molecular Structure Analysis

The molecular formula of this compound is C7H6Cl2N2O2 . The InChI Key is HJZKXHRUERDKKA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.04 . The compound has a number of heavy atoms: 13, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.14, a number of rotatable bonds: 2, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . Its molar refractivity is 49.94, and its TPSA is 65.21 Ų .Scientific Research Applications

Synthesis and Biological Properties

- Methyl 2-amino-4,6-dichloronicotinate is involved in the synthesis of various chemical compounds, one notable example being 5-substituted 2-amino-4,6-dihydroxypyrimidines. These compounds were found to inhibit immune-activated nitric oxide production in mouse peritoneal cells, indicating potential biological activity. A notable compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, showed high effectiveness with an IC50 of 2 µM (Jansa et al., 2014).

Agricultural Applications

- The compound also finds application in agriculture. A study evaluated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor, in soil. This research is crucial for increasing the efficiency of nitrogenous fertilizers in cropping systems and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound, such as enaminones, have been synthesized and evaluated for anticonvulsant activity. These compounds show potential as safer alternatives in anticonvulsant therapy (Scott et al., 1993).

Peptide Synthesis

- The compound is instrumental in peptide synthesis. A study explored the use of 2-methyltetrahydrofuran as a greener alternative in solid-phase peptide synthesis, substituting hazardous solvents like dichloromethane. This development is significant for human health and environmental safety (Al Musaimi et al., 2018).

Chemical Synthesis

- It is also used in chemical synthesis, for instance, in the preparation of branched-chain amino sugars, which have diverse applications in chemical and pharmaceutical industries (Tatsuta et al., 1982).

Molecular Studies

- Molecular studies involving this compound derivatives are also notable. For example, research on amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids provided insights into hydrogen bond interactions and molecular structures, which are crucial for understanding chemical and pharmaceutical properties (Avila-Montiel et al., 2015).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4,6-dichloronicotinate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as CYP1A2, a member of the cytochrome P450 family . This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may impact the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of enzymes such as CYP1A2 by binding to their active sites, preventing the metabolism of their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as CYP1A2, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .

Properties

IUPAC Name |

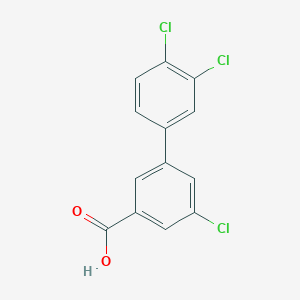

methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZKXHRUERDKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676773 | |

| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044872-40-3 | |

| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

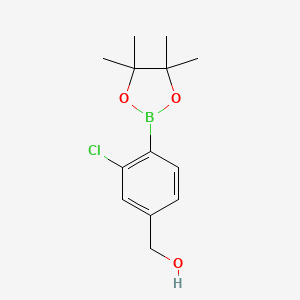

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)